Cyanidin 3-Xyloside
CAS No.: 29761-24-8
Cat. No.: VC0190880
Molecular Formula: C20H19ClO10
Molecular Weight: 454.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29761-24-8 |
---|---|
Molecular Formula | C20H19ClO10 |
Molecular Weight | 454.81 |
IUPAC Name | (4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 |
SMILES | C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Cyanidin 3-Xyloside is formally identified by its CAS number 29761-24-8. It is typically available as a chloride salt with the molecular formula C₂₀H₁₉ClO₁₀ and a molecular weight of 454.81 g/mol . The compound is also known by several synonyms including Cyanidin-3-O-xyloside chloride and 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(D-xylopyranosyloxy)-1-benzopyryliuM Chloride .
The chemical structure of Cyanidin 3-Xyloside features a characteristic flavylium cation core with hydroxyl groups at positions 3, 5, 7, 3', and 4'. The xylose sugar is attached via a glycosidic bond at the 3-position. This structural arrangement gives the compound its distinctive chemical and biological properties. The SMILES notation for the compound is C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-], which represents its complex molecular structure .
Structural Formula and Identification
The compound has several unique identification codes that are used in chemical databases and research literature:
Identifier Type | Value |
---|---|
CAS Number | 29761-24-8 |
PubChem ID | 131877328 |
Standard InChIKey | ORTBMTXABUAMJS-LSIKGPDISA-N |
Molecular Formula | C₂₀H₁₉ClO₁₀ |
Molecular Weight | 454.81 g/mol |
The systematic chemical name according to IUPAC nomenclature is (3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride .
Physical and Chemical Properties
Cyanidin 3-Xyloside presents as a powder in its pure form and exhibits distinctive physical and chemical properties that determine its behavior in various experimental and biological systems .
Solubility Profile
The compound demonstrates solubility in a range of organic solvents, which is important for its use in research applications. According to the available data, Cyanidin 3-Xyloside is soluble in:
This solubility profile facilitates its use in various experimental protocols and extraction procedures. To enhance solubility for research applications, it is recommended to warm the container to approximately 37°C and use ultrasonic bath treatment .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | C953700 | 2.5 mg | $545 |
TRC | C953700 | 10 mg | $2,055 |
Usbiological | 292922 | 1 mg | $878 |
Usbiological | 007141 | 2.5 mg | $885 |
Biosynth Carbosynth | MC16665 | 0.5 mg | $150 |
TargetMol Chemicals Inc. | - | Per mg | $1,090-1,630 |
This pricing information indicates that Cyanidin 3-Xyloside is a relatively high-value research compound, which is typical for specialized anthocyanin compounds used in research settings .
Research Applications
Although the search results provide limited information on the specific research applications of Cyanidin 3-Xyloside, its classification as an anthocyanidin compound suggests several potential areas of research interest.
Classification and Research Context
Cyanidin 3-Xyloside is classified as an anthocyanidin, which places it in the broader category of flavonoid compounds . Anthocyanidins are known for their distinctive colors and are responsible for the red, purple, and blue hues in many fruits, vegetables, and flowers. These compounds have been extensively studied for their:
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Antioxidant properties
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Anti-inflammatory effects
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Potential cardiovascular benefits
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Neuroprotective activities
Structural Considerations
The molecular structure of Cyanidin 3-Xyloside includes several functional groups that contribute to its chemical properties and biological activities. The flavylium cation core with multiple hydroxyl groups gives the compound its characteristic chemical reactivity and antioxidant properties. The glycosidic bond between the cyanidin moiety and the xylose sugar affects the compound's water solubility and bioavailability.
The Standard InChI notation provides a complete structural representation: InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1 .
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